molecular formula C17H23N3O B6127798 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol

2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol

Cat. No. B6127798
M. Wt: 285.4 g/mol
InChI Key: PJGBYORCFDGMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol, also known as MQPE, is a chemical compound with a molecular formula C19H24N2O. It is a derivative of piperazine and is commonly used in scientific research. MQPE has been found to have various biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of certain biological processes. In

Mechanism of Action

2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. It has been found to increase the release of dopamine and serotonin in certain areas of the brain, leading to increased activity in these areas. This mechanism of action is believed to underlie the various biochemical and physiological effects of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol.
Biochemical and Physiological Effects
2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has been found to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been found to improve cognitive function and memory in certain animal models. These effects are thought to be mediated by the interactions of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol with the dopamine and serotonin systems in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments is its high affinity for the dopamine D2 and serotonin 5-HT1A receptors. This makes it a valuable tool for investigating the role of these receptors in various biological processes. However, one limitation of using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol is its relatively low potency compared to other compounds that target these receptors. This can make it difficult to achieve the desired effects in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol. One area of interest is the role of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the use of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol as a tool for investigating the mechanisms of cognitive function and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol and its potential applications in various fields of research.
Conclusion
In conclusion, 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol is a valuable tool for investigating the mechanisms of various biological processes. It has been found to have various biochemical and physiological effects, making it a useful compound for scientific research. While there are some limitations to using 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol in lab experiments, its high affinity for certain receptors in the brain makes it a valuable tool for investigating the role of these receptors in various physiological and behavioral processes. With further research, 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has the potential to be used in the treatment of various psychiatric disorders and as a tool for investigating the mechanisms of cognitive function and memory.

Synthesis Methods

2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol can be synthesized through a multistep process involving the reaction of piperazine with 2-chloroethylamine hydrochloride, followed by the reaction of the resulting compound with 2-quinolinylmethyl chloride. The final step involves the reduction of the resulting intermediate with sodium borohydride to produce 2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol.

Scientific Research Applications

2-[1-methyl-4-(2-quinolinylmethyl)-2-piperazinyl]ethanol has been widely used in scientific research as a tool for investigating the mechanisms of various biological processes. It has been found to have an affinity for certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This makes it useful for studying the role of these receptors in various physiological and behavioral processes.

properties

IUPAC Name

2-[1-methyl-4-(quinolin-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-19-9-10-20(13-16(19)8-11-21)12-15-7-6-14-4-2-3-5-17(14)18-15/h2-7,16,21H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGBYORCFDGMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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